molecular formula C12H23N B1488625 N-(2-cyclohexylethyl)cyclobutanamine CAS No. 1247429-31-7

N-(2-cyclohexylethyl)cyclobutanamine

Cat. No.: B1488625
CAS No.: 1247429-31-7
M. Wt: 181.32 g/mol
InChI Key: RGSBEZIAKIQGCD-UHFFFAOYSA-N
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Description

N-(2-Cyclohexylethyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amino group, which is further substituted with a 2-cyclohexylethyl chain.

Properties

CAS No.

1247429-31-7

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(2-cyclohexylethyl)cyclobutanamine

InChI

InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h11-13H,1-10H2

InChI Key

RGSBEZIAKIQGCD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCNC2CCC2

Canonical SMILES

C1CCC(CC1)CCNC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(2-cyclohexylethyl)cyclobutanamine with key cyclobutanamine derivatives and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
This compound C₁₂H₂₃N 181.32 (estimated) Cyclohexylethyl, cyclobutane High lipophilicity, steric hindrance Inferred
Cyclobutanamine (parent compound) C₄H₉N 71.12 None (primary amine) High reactivity, small ring strain
N-(4-Morpholinomethylbenzyl)cyclobutanamine (9q) C₁₆H₂₄N₂O 261.20 Morpholinomethylbenzyl Polar group enhances solubility
N-(Prop-2-yn-1-yl)cyclobutanamine C₇H₁₁N 109.17 Propargyl group Alkyne functionality for click chemistry
N-[2-(Azepan-1-yl)ethyl]cyclobutanamine C₁₂H₂₄N₂ 196.34 Azepane-containing side chain Increased flexibility, basicity

Key Observations :

  • The cyclohexylethyl group in the target compound significantly increases molecular weight and lipophilicity compared to simpler analogs like cyclobutanamine .
  • Polar substituents (e.g., morpholinomethyl in 9q) improve aqueous solubility, whereas nonpolar groups (e.g., cyclohexyl) enhance membrane permeability .

Physicochemical and Spectroscopic Data

  • NMR/HRMS Trends :

    • Cyclobutanamine derivatives exhibit characteristic ¹H NMR shifts for cyclobutane protons (δ 1.6–2.2 ppm) and amine protons (δ 1.2–2.8 ppm) .
    • HRMS data for 9q (261.1961 [M+H]⁺) and 9r (206.1181 [M+H]⁺) align with calculated values, demonstrating analytical reliability for structural confirmation .
  • No direct data exists for the target compound, but analogs like N-(prop-2-yn-1-yl)cyclobutanamine are stored at low temperatures to prevent decomposition .

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